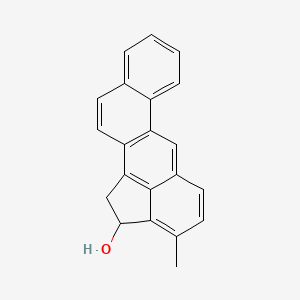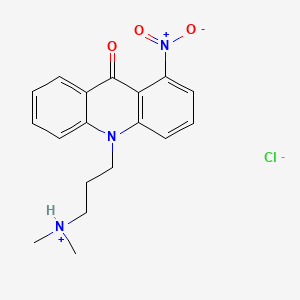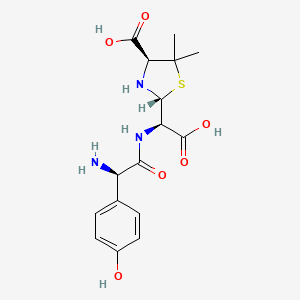
Amoxicilloic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amoxicilloic acid is a thiazolidinemonocarboxylic acid obtained via hydrolysis of the beta-lactam ring of amoxicillin. It has a role as an allergen. It is a conjugate acid of an amoxicilloate.
Applications De Recherche Scientifique
Environmental Impact Assessment
Amoxicilloic acid, a degradation product of amoxicillin, has been studied for its potential environmental impact. For instance, Elizalde-Velázquez et al. (2017) conducted research on the effect of amoxicillin exposure on the common carp, highlighting the role of amoxicilloic acid in inducing oxidative stress in various organs, particularly the kidney. This study used biomarkers like lipid peroxidation, hydroperoxide content, and antioxidant enzyme activity to assess the environmental impact of amoxicilloic acid on aquatic species (Elizalde-Velázquez et al., 2017).
Genotoxic Effects
Another study by Elizalde-Velázquez et al. (2019) explored the genotoxic effects of amoxicillin, including amoxicilloic acid, in the peripheral blood of common carp. This research demonstrated a significant increase in DNA damage, highlighting the potential genotoxicity of amoxicilloic acid in non-target aquatic species (Elizalde-Velázquez et al., 2019).
Tissue Depletion in Livestock
Reyns et al. (2008) investigated the residue depletion of amoxicillin and its metabolites, including amoxicilloic acid, in pigs. The study found that amoxicilloic acid depleted slower from tissues than amoxicillin, raising concerns about its prolonged presence in edible tissues and potential health risks, despite not being included in maximum residue limit legislation (Reyns et al., 2008).
Degradation and Identification in Aquatic Environments
Gozlan et al. (2013) and (2010) focused on the degradation products of amoxicillin, including amoxicilloic acid, in aquatic environments. They identified various degradation products formed under controlled environmental conditions and detected them in secondary effluent and groundwater. This research aids in understanding the environmental fate of amoxicillin and its metabolites (Gozlan et al., 2013), (Gozlan et al., 2010).
Enzymatic Synthesis for Analytical Purposes
Vorona et al. (2009) developed an effective method for obtaining analytically pure amoxicilloic acid by hydrolytic cleavage of the β-lactam ring of amoxicillin. This methodology is crucial for analytical investigations of amoxicilloic acid in biological solutions and industrial samples (Vorona et al., 2009).
Propriétés
Nom du produit |
Amoxicilloic acid |
|---|---|
Formule moléculaire |
C16H21N3O6S |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |
Clé InChI |
LHHKJQFIKHAUIA-MPPDQPJWSA-N |
SMILES isomérique |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Synonymes |
amoxicilloic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



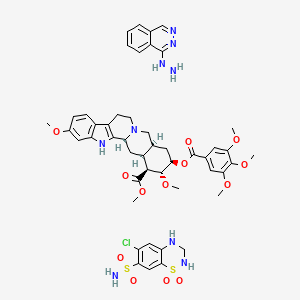
![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)
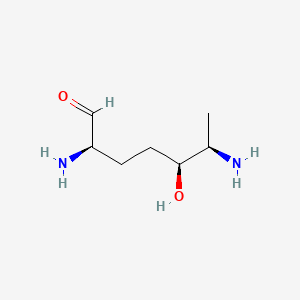
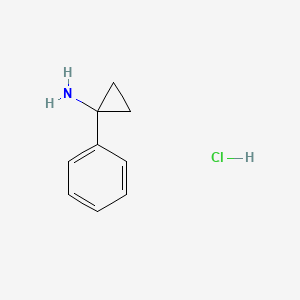
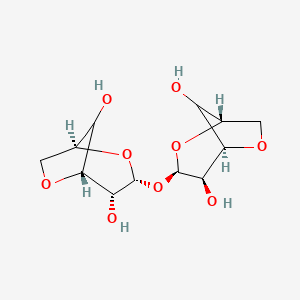
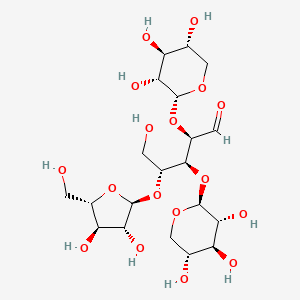
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)


